molecular formula C9H14F3N3 B13346470 1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B13346470
M. Wt: 221.22 g/mol
InChI Key: NXFBONKNERIUIV-UHFFFAOYSA-N
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Description

1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a methylmethanamine group attached to the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of 1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the isopropyl and trifluoromethyl groups. The final step involves the attachment of the N-methylmethanamine group.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Isopropyl and Trifluoromethyl Groups: The isopropyl group can be introduced through alkylation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of N-methylmethanamine Group: The final step involves the reaction of the pyrazole derivative with N-methylmethanamine under suitable conditions to obtain the desired compound.

Chemical Reactions Analysis

1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine has various applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The isopropyl and N-methylmethanamine groups can also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of the N-methylmethanamine group, which can affect its reactivity and biological activity.

    1-isopropyl-3-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of the trifluoromethyl group can lead to differences in electron density and reactivity.

    5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: The carboxamide group can introduce additional hydrogen bonding interactions, influencing the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C9H14F3N3

Molecular Weight

221.22 g/mol

IUPAC Name

N-methyl-1-[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C9H14F3N3/c1-6(2)15-7(5-13-3)4-8(14-15)9(10,11)12/h4,6,13H,5H2,1-3H3

InChI Key

NXFBONKNERIUIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)CNC

Origin of Product

United States

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